(5-Chloro-2-hydroxyphenyl)(5,7-dimethoxyquinolin-3-yl)methanone
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Overview
Description
4-chloro-2-(5,7-dimethoxyquinoline-3-carbonyl)phenol is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, methoxy, and phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(5,7-dimethoxyquinoline-3-carbonyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(5,7-dimethoxyquinoline-3-carbonyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, often used in anhydrous solvents.
Substitution: Common reagents include halides, nucleophiles, and electrophiles, used under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
4-chloro-2-(5,7-dimethoxyquinoline-3-carbonyl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-(5,7-dimethoxyquinoline-3-carbonyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Similar Compounds
4-chloro-6,7-dimethoxyquinoline: Similar in structure but lacks the phenol group, which may result in different chemical and biological properties.
2-chloroquinoline-3-carbaldehyde: Another quinoline derivative with different substituents, leading to variations in reactivity and applications.
Uniqueness
4-chloro-2-(5,7-dimethoxyquinoline-3-carbonyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H14ClNO4 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-(5,7-dimethoxyquinolin-3-yl)methanone |
InChI |
InChI=1S/C18H14ClNO4/c1-23-12-7-15-13(17(8-12)24-2)5-10(9-20-15)18(22)14-6-11(19)3-4-16(14)21/h3-9,21H,1-2H3 |
InChI Key |
VBMAPFYQUVLLHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(C=N2)C(=O)C3=C(C=CC(=C3)Cl)O)C(=C1)OC |
Origin of Product |
United States |
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